molecular formula C7H12N2S2 B13247718 1-((4-Methylthiazol-2-yl)thio)propan-2-amine

1-((4-Methylthiazol-2-yl)thio)propan-2-amine

Cat. No.: B13247718
M. Wt: 188.3 g/mol
InChI Key: UZNSSAPXTVVVGE-UHFFFAOYSA-N
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Description

1-((4-Methylthiazol-2-yl)thio)propan-2-amine is a chemical compound with the molecular formula C7H12N2S2. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine typically involves the reaction of 4-methylthiazole-2-thiol with 2-bromo-1-aminopropane under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylthiazol-2-yl)thio)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Methylthiazol-2-yl)thio)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Methylthiazol-2-yl)thio)propan-2-amine is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-amine

InChI

InChI=1S/C7H12N2S2/c1-5(8)3-10-7-9-6(2)4-11-7/h4-5H,3,8H2,1-2H3

InChI Key

UZNSSAPXTVVVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC(C)N

Origin of Product

United States

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